molecular formula C6H3IN2O4 B1296902 1-Iodo-3,5-dinitrobenzene CAS No. 6276-04-6

1-Iodo-3,5-dinitrobenzene

Cat. No. B1296902
CAS RN: 6276-04-6
M. Wt: 294 g/mol
InChI Key: AISNAASNOWRWIR-UHFFFAOYSA-N
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Description

1-Iodo-3,5-dinitrobenzene, also known as 3,5-dinitroiodobenzene, is generally used in dyes, stains, indicators, general laboratory use, and other industrial applications . It can also be used to synthesize 1-iodo-3,5-diaminobenzene by the reduction of nitro groups . Diaminobenzenes are key intermediates in the preparation of stains and dyes .


Synthesis Analysis

1-Iodo-3,5-dinitrobenzene is synthetically prepared from thermal (iodide) and photoinduced electron-transfer catalysis in biaryl synthesis via aromatic arylations with diazonium salts . It can also be synthesized from 3,5-dinitroaniline, sulfuric acid, and sodium nitrite .


Molecular Structure Analysis

The molecular formula of 1-Iodo-3,5-dinitrobenzene is C6H3IN2O4 . It has an average mass of 294.004 Da and a monoisotopic mass of 293.913727 Da .


Chemical Reactions Analysis

1-Iodo-3,5-dinitrobenzene is used as a reactant in resveratrol analogs as aromatase and quinone reductase 2 inhibitors for chemoprevention of cancer .


Physical And Chemical Properties Analysis

1-Iodo-3,5-dinitrobenzene has a density of 2.2±0.1 g/cm3, a boiling point of 346.0±22.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . It has an enthalpy of vaporization of 56.7±3.0 kJ/mol and a flash point of 163.1±22.3 °C . The index of refraction is 1.700, and the molar refractivity is 52.3±0.3 cm3 .

Scientific Research Applications

Crystal Packing and Molecular Interactions

1-Iodo-3,5-dinitrobenzene exhibits unique crystal packing characteristics due to the interactions between iodine and nitro groups. Merz (2003) discovered that in 1-iodo-3,5-dinitrobenzene, the nitro groups are not exactly coplanar with the benzene ring, leading to the formation of sheets linked by NO2...NO2 interactions. This contrasts with 4-iodonitrobenzene, where more symmetrical I...NO2 intermolecular interactions are observed (Merz, 2003).

Halogen Bonding in Co-crystals

Raatikainen and Rissanen (2009) explored the polymorphism in co-crystals of 1-iodo-3,5-dinitrobenzene. Their study revealed that these co-crystals can manifest different halogen bond motifs in their polymorphic structures, influenced by the strength of the intermolecular halogen bond (Raatikainen & Rissanen, 2009).

Supramolecular Assembly

Ranganathan and Pedireddi (1998) found that 3,5-dinitrobenzoic acid forms a unique 2:1 molecular complex with 1,4-diiodobenzene, showcasing the importance of hydrogen bond interactions in directing interactions with other molecules (Ranganathan & Pedireddi, 1998).

Molecular Recognition Through Iodo-Nitro Interactions

Allen et al. (1994) investigated the crystal structures of 1,4-diiodobenzene with 1,4-dinitrobenzene and other compounds, highlighting the role of iodo-nitro bridging interactions in forming symmetrical molecular ribbons (Allen et al., 1994).

Vicarious Nucleophilic Substitution Reactions

Haglund, Hai, and Nilsson (1990) demonstrated how 1,3-dinitrobenzene reacts with iodophenols and iodomethyl phenyl sulfoxide/sulfone in the presence of copper, leading to selective vicarious nucleophilic substitution reactions (Haglund, Hai, & Nilsson, 1990).

Safety And Hazards

1-Iodo-3,5-dinitrobenzene is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has hazard classifications for acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) . The target organs are the respiratory system .

Future Directions

1-Iodo-3,5-dinitrobenzene is generally used in dyes, stains, indicators, general laboratory use, and other industrial applications . It can also be used to synthesize 1-iodo-3,5-diaminobenzene by the reduction of nitro groups . Diaminobenzenes are key intermediates in the preparation of stains and dyes . Therefore, future directions could include exploring new applications in these areas.

properties

IUPAC Name

1-iodo-3,5-dinitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3IN2O4/c7-4-1-5(8(10)11)3-6(2-4)9(12)13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AISNAASNOWRWIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])I)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3IN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10284273
Record name 1-Iodo-3,5-dinitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10284273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Iodo-3,5-dinitrobenzene

CAS RN

6276-04-6
Record name 6276-04-6
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Record name 1-Iodo-3,5-dinitrobenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-iodo-3,5-dinitrobenzene
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Synthesis routes and methods

Procedure details

A mixture of 1,3-dinitrobenzene (125 g), iodine (97 g) and concentrated sulphuric acid (500 ml) was heated to 140° C. for 3.5 hours. The mixture was cooled, poured onto crushed ice and filtered. The solid was washed with water and dried to give 3,5-dinitroiodobenzene (194 g) in 89% yield, m.p. 101°-102° C.
Quantity
125 g
Type
reactant
Reaction Step One
Quantity
97 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
44
Citations
K Merz - Acta Crystallographica Section C: Crystal Structure …, 2003 - scripts.iucr.org
The crystal packing of 1-iodo-3-nitrobenzene, C6H4INO2, is formed by planar molecules which are linked by I⋯I and NO2⋯NO2 interactions. In the case of 1-iodo-3,5-dinitrobenzene, …
Number of citations: 20 scripts.iucr.org
S Vijayakumar, P Srinivasan, S Dinagaran, J Balaji - core.ac.uk
The 1-Iodo-3-Nitrobenzene crystal was grown by the slow evaporation method from ethanol solvent. The crystalline structure was identified by powder X-ray diffraction (PXRD). The …
Number of citations: 0 core.ac.uk
K Raatikainen, K Rissanen - CrystEngComm, 2009 - pubs.rsc.org
Co-crystals of 1-iodo-3,5-dinitrobenzene and 1,4-diazabicyclo[2.2.2]octane manifest either two strong or one strong and one weak intermolecular 2 : 1 halogen bond (XB) motifs in …
Number of citations: 59 pubs.rsc.org
SM Nobre, MN Muniz, M Seferin… - Applied …, 2011 - Wiley Online Library
We have developed a sequential and selective Pd‐catalyzed double‐Heck arylation of ethylene that results in non‐symmetrical nitro‐stilbene analogs of trans‐resveratrol at excellent …
Number of citations: 15 onlinelibrary.wiley.com
TA Bramlett, AJ Matzger - Chemistry–A European Journal, 2021 - Wiley Online Library
Halogen‐bonded complexes are often designed by consideration of electrostatic potential (ESP) predictions. ESP predictions do not capture the myriad variables associated with …
JG Rodrı́guez, JL Tejedor, J Esquivias, C Dı́az - Tetrahedron letters, 2003 - Elsevier
A convenient and efficient synthesis of 3,5-di(trimethylsilylethynyl)phenylacetylene and p-[3,5-di(trimethylsilylethynyl)-1-phenylethynyl]phenylacetylene and the naphthylethynyl …
Number of citations: 14 www.sciencedirect.com
CI Nwachukwu, ZR Kehoe, NP Bowling… - New Journal of …, 2018 - pubs.rsc.org
Red co-crystals are formed between the matched complementary electron rich halogen bond acceptors, isomeric 4-(N,N-dimethylamino)phenylethynylpyridines and the electron poor …
Number of citations: 8 pubs.rsc.org
K Rissanen - Croatica Chemica Acta, 2010 - hrcak.srce.hr
Contemporary research in Supramolecular Chemistry is focused on the studies of weak noncovalent intermolecular, viz. supramolecular interactions as the driving force in self-…
Number of citations: 2 hrcak.srce.hr
TC Schmidt, M Less, R Haas, E von Löw… - … of Chromatography A, 1998 - Elsevier
A new method for the selective determination of aromatic amines is presented, which is based on the solid-phase extraction at pH 9 and subsequent derivatization of the analytes to the …
Number of citations: 88 www.sciencedirect.com
K Raatikainen, K Rissanen - CrystEngComm, 2011 - pubs.rsc.org
The complexes of N-bromosuccinimide or N-iodosuccinimide with a halogen bond acceptor, either 1,4-diazabicyclo[2.2.2]octane (DABCO), hexamethylenetetramine (HMTA) or 1,3,5-…
Number of citations: 95 pubs.rsc.org

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